molecular formula C9H12O3S B11950117 2-(Benzylsulfonyl)ethanol CAS No. 16793-42-3

2-(Benzylsulfonyl)ethanol

Cat. No.: B11950117
CAS No.: 16793-42-3
M. Wt: 200.26 g/mol
InChI Key: FTZFQOVMXZEAER-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)ethanol is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol It is characterized by the presence of a benzylsulfonyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonyl)ethanol typically involves the reaction of benzylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanol attacks the sulfonyl chloride, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzylsulfonyl)ethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors through its functional groups. For example, the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

16793-42-3

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2-benzylsulfonylethanol

InChI

InChI=1S/C9H12O3S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

FTZFQOVMXZEAER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCO

Origin of Product

United States

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